CCK-B Receptor Antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

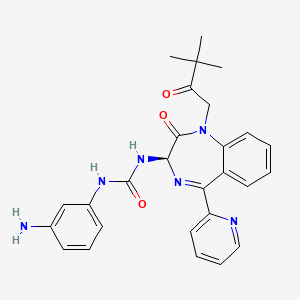

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)-3-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O3/c1-27(2,3)22(34)16-33-21-13-5-4-11-19(21)23(20-12-6-7-14-29-20)31-24(25(33)35)32-26(36)30-18-10-8-9-17(28)15-18/h4-15,24H,16,28H2,1-3H3,(H2,30,32,36)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJHMASUFPDZRW-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CCK-B Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of Cholecystokinin-B (CCK-B) receptor antagonists. It details the molecular interactions, impact on signaling pathways, and the experimental methodologies used to characterize these compounds.

Core Mechanism of Action: Competitive Antagonism

The Cholecystokinin-B (CCK-B) receptor, also known as the Cholecystokinin-2 (CCK2) receptor, is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system (CNS) and the gastrointestinal (GI) tract.[1][2] Its endogenous ligands include the peptide hormones cholecystokinin (CCK) and gastrin.[1] The primary mechanism of action for CCK-B receptor antagonists is competitive binding.[1] These antagonist molecules are designed to occupy the ligand-binding site on the CCK-B receptor without activating it.[1] By binding to the receptor, they physically prevent the endogenous agonists, CCK and gastrin, from binding and initiating the downstream signal transduction cascade.[1] The efficacy of a specific antagonist is determined by its binding affinity for the receptor and its ability to effectively compete with the endogenous ligands.

This blockade of agonist activity leads to the inhibition of various physiological processes. In the CNS, where CCK-B receptors modulate anxiety and pain perception, antagonism can produce anxiolytic and analgesic effects.[2] In the GI tract, these receptors mediate gastric acid secretion; therefore, antagonists can significantly reduce stomach acid production, offering therapeutic potential for acid-related disorders.[3]

CCK-B Receptor Signaling Pathways

The CCK-B receptor mediates its effects by coupling to intracellular G-proteins, primarily Gαq, which triggers a cascade of second messengers.[4][5][6] Antagonists inhibit the initiation of these pathways.

Gαq-Mediated Phosphoinositide-Calcium Pathway

Upon agonist binding, the CCK-B receptor activates the Gαq subunit.[5] This, in turn, stimulates the enzyme Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[7] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).[4] This pathway is central to many of the receptor's physiological effects, including smooth muscle contraction and gastric acid secretion.[4][8]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CCK-B receptor also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases (ERK1/2).[9][10] This pathway is crucial for regulating cell growth and proliferation.[8] Studies have shown that this activation is complex and can involve both Protein Kinase C (PKC) and Phosphoinositide 3-Kinase (PI3K).[9] Agonist binding can lead to the phosphorylation and activation of ERK, which then translocates to the nucleus to regulate gene transcription.[8][9] CCK-B antagonists block the initial receptor activation step, thereby preventing the downstream phosphorylation of ERK.[10]

Quantitative Data Presentation

The affinity of an antagonist for the CCK-B receptor is a critical parameter. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher binding affinity. The table below summarizes binding affinity data for several well-characterized CCK-B receptor antagonists.

| Compound | Receptor Source | Radioligand | Affinity Metric | Value (nM) | Reference(s) |

| L-365,260 | Guinea Pig Brain | [3H]pBC 264 | Ki | 2.0 | [1] |

| L-365,260 | Guinea Pig Stomach | - | Ki | 1.9 | [1] |

| Itriglumide | - | - | IC50 | 2.3 | [11] |

| GV150013X | - | - | Ki | 2.29 | [11] |

| PD 135158 | Mouse Cortex | - | IC50 | 2.8 | [11] |

| Nastorazepide (Z-360) | Human CCK-B Receptor | [3H]CCK-8 | Ki | 0.47 | [11] |

| CCK-B Antagonist 2 | Gastrin/CCK-B | - | IC50 | 0.43 | [11] |

| Pentagastrin | CCK-B Receptor | - | IC50 | 11 | [1] |

Experimental Protocols

The characterization of CCK-B receptor antagonists relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Ki Determination)

This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the CCK-B receptor, allowing for the determination of the antagonist's inhibition constant (Ki).[12]

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cultured cells known to express CCK-B receptors (e.g., guinea pig brain cortex, CHO cells transfected with human CCK-B receptor) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[13]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[13]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[13] Aliquot and store at -80°C.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the following in each well: membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable CCK-B radioligand (e.g., [3H]pBC 264 or 125I-BH-CCK-8) near its Kd value, and varying concentrations of the unlabeled antagonist compound.[13][14]

-

To determine non-specific binding, include control wells containing a high concentration of an unlabeled CCK-B agonist or antagonist.

-

To determine total binding, include control wells with only the membrane and radioligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[13]

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes while allowing the unbound radioligand to pass through.[13]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity bound to the filters using a scintillation counter.[13]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the antagonist to generate a competition curve.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Intracellular Calcium Mobilization Assay

This functional assay measures an antagonist's ability to block agonist-induced increases in intracellular calcium, a direct consequence of Gαq pathway activation.[15][16]

Methodology:

-

Cell Culture and Plating:

-

Culture a cell line endogenously or recombinantly expressing the CCK-B receptor (e.g., HEK293, CHO cells) in a suitable growth medium.

-

Plate the cells into a 96- or 384-well black, clear-bottom microplate and grow to a confluent monolayer.[17]

-

-

Dye Loading:

-

Aspirate the growth medium and wash the cells with a buffered salt solution (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, or a FLIPR Calcium Assay Kit) by incubating them in a dye-loading solution for 30-60 minutes at 37°C.[17][18] This allows the dye to enter the cells.

-

-

Antagonist Incubation:

-

After dye loading, add various concentrations of the CCK-B antagonist to the wells. Incubate for a predetermined period to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the microplate into a fluorescence plate reader (e.g., a FlexStation).

-

The instrument will inject a fixed concentration of a CCK-B agonist (e.g., CCK-8 or Gastrin-17) into each well to stimulate the receptors.

-

Simultaneously, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[18]

-

-

Data Analysis:

-

Calculate the response (e.g., peak fluorescence or area under the curve) for each well.

-

Plot the agonist response as a function of the antagonist concentration.

-

Use non-linear regression to determine the IC50 of the antagonist for the inhibition of the calcium response.

-

Western Blot for ERK1/2 Phosphorylation

This assay determines if an antagonist can block agonist-induced activation of the MAPK pathway by measuring the phosphorylation state of ERK1/2.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells expressing CCK-B receptors and serum-starve them overnight to reduce basal signaling activity.[19]

-

Pre-incubate the cells with various concentrations of the antagonist for a specified time.

-

Stimulate the cells with a CCK-B agonist for a short period (e.g., 5-15 minutes) known to induce maximal ERK phosphorylation.[19]

-

-

Protein Extraction:

-

Immediately terminate the stimulation by placing the plate on ice and aspirating the medium.

-

Lyse the cells directly in the plate using ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein.[19]

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Western Transfer:

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[20]

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK).[21]

-

Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[20]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.[22]

-

-

Data Analysis:

-

To normalize the data, strip the membrane and re-probe it with a primary antibody that recognizes total ERK1/2 protein.[20]

-

Use densitometry software to quantify the intensity of the p-ERK and total ERK bands.

-

Calculate the ratio of p-ERK to total ERK for each condition to determine the level of ERK activation. Plot these values against the antagonist concentration to assess inhibition.

-

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This in vivo assay directly measures the physiological effect of a CCK-B antagonist on stomach acid production.[23]

Methodology:

-

Animal Preparation:

-

Fast rats overnight with free access to water.

-

Anesthetize the rat (e.g., with urethane) and perform a midline laparotomy to expose the stomach.[24]

-

-

Surgical Procedure (Pylorus Ligation):

-

Carefully ligate the pyloric sphincter at the junction of the stomach and the duodenum to prevent gastric contents from emptying.[25]

-

Administer the CCK-B antagonist (e.g., intravenously or intraperitoneally). A control group should receive a vehicle.

-

Administer a secretagogue like pentagastrin to stimulate acid secretion.[24]

-

-

Sample Collection:

-

Analysis:

-

Determine the acidity of the gastric juice supernatant by titrating with a standardized base (e.g., 0.01 N NaOH) to a neutral pH (e.g., pH 7.0), using a pH meter.[25]

-

Calculate the total acid output (e.g., in µEq/hr) and compare the results from antagonist-treated groups to the control group to determine the percentage of inhibition.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 3. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. uniprot.org [uniprot.org]

- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stimulation of both CCK-A and CCK-B receptors activates MAP kinases in AR42J and receptor-transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 18. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 19. Western Blotting of Erk Phosphorylation [bio-protocol.org]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Assessment of gastric acid secretion [bio-protocol.org]

The Cholecystokinin-B Receptor in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the cholecystokinin-B (CCK-B) receptor's function within the central nervous system (CNS). Cholecystokinin (CCK) is a major neuropeptide in the brain, and its interaction with the CCK-B receptor, a G protein-coupled receptor (GPCR), modulates a wide array of critical physiological and pathological processes.[1] This document details the receptor's signaling pathways, its role in various neurological functions, and the experimental methodologies used to investigate its activity. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Core Functions of the CCK-B Receptor in the CNS

The CCK-B receptor, also known as the CCK2 receptor, is widely distributed throughout the CNS, with high densities in the cerebral cortex, limbic areas such as the amygdala and hippocampus, and the basal ganglia.[2][3][4] Its activation by its endogenous ligands, cholecystokinin and gastrin, triggers a cascade of intracellular events that influence neuronal excitability and neurotransmitter release. The CCK-B receptor has a high affinity for both sulfated and non-sulfated CCK analogs.[5]

Key functions attributed to CCK-B receptor signaling in the CNS include:

-

Anxiety and Panic Disorders: The CCK-B receptor is strongly implicated in the neurobiology of anxiety and panic attacks.[5][6] Administration of CCK-B receptor agonists, such as pentagastrin and CCK-4, can induce panic-like symptoms in both clinical and preclinical studies.[5][6] Conversely, CCK-B receptor antagonists have demonstrated anxiolytic properties in various animal models.[7]

-

Modulation of Dopaminergic Systems: CCK-B receptors play a complex role in regulating dopamine neurotransmission.[8] Activation of CCK-B receptors can suppress dopamine release, particularly in states of heightened dopaminergic activity.[9] This interaction is crucial for processes such as reward, motivation, and the pathophysiology of conditions like schizophrenia.

-

Pain Perception: The CCK system, including the CCK-B receptor, is involved in the modulation of pain signals.

-

Memory and Cognition: CCK-B receptors are also thought to play a role in learning and memory processes.

CCK-B Receptor Signaling Pathways

The CCK-B receptor is a G protein-coupled receptor that primarily signals through the Gq alpha subunit.[5][10] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10] These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately modulates gene expression and cellular function.[5][10]

Quantitative Data

Table 1: Binding Affinities (Ki) of Ligands for the CCK-B Receptor

| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |

| CCK-8 | CCK-B | 0.3 - 1 | Human/Rat | [11] |

| Gastrin-17 | CCK-B | 0.3 - 1 | Human/Rat | [11] |

| CCK-4 | CCK-B | ~10 | Human/Rat | [11] |

| L-365,260 (Antagonist) | CCK-B | 1.9 | Guinea Pig | [12] |

| PD 135158 (Antagonist) | CCK-B | 2.8 | Mouse | |

| BC 264 (Agonist) | CCK-B | 0.39 | Rat | [13] |

| YF476 (Netazepide) (Antagonist) | CCK-B | 0.1 | Rat | [12] |

Table 2: CCK-B Receptor Density in Human Brain Regions

| Brain Region | Receptor Density (fmol/mg protein) | Reference |

| Nucleus Caudatus | 8.4 | [14] |

| Cerebral Cortex | Variable | [14] |

| Hippocampus | 0.5 | [14] |

| Basal Ganglia | Variable | [14] |

| Cerebellar Cortex | Variable | [14] |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the affinity and density of CCK-B receptors in a given tissue sample.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

-

Incubation: Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., [³H]pBC 264) at various concentrations.[15]

-

Competition Assay: To determine the affinity of unlabeled drugs, incubations are performed with a fixed concentration of radioligand and varying concentrations of the competitor drug.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[16]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Saturation and competition binding data are analyzed using non-linear regression to determine the receptor density (Bmax) and dissociation constant (Kd) or inhibitory constant (Ki).

In Situ Hybridization

This technique is used to visualize the location of CCK-B receptor mRNA within brain tissue sections.

Methodology:

-

Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde), and the brains are removed, post-fixed, and cryoprotected in sucrose solution.[17] Frozen sections are then cut on a cryostat and mounted on slides.

-

Probe Synthesis: A labeled antisense RNA probe complementary to the CCK-B receptor mRNA is synthesized by in vitro transcription using a linearized cDNA template and labeled nucleotides (e.g., digoxigenin-UTP).[17]

-

Hybridization: The tissue sections are pretreated to enhance probe penetration and reduce non-specific binding. The labeled probe is then applied to the sections and incubated overnight at an elevated temperature (e.g., 65°C) to allow for hybridization.[17]

-

Washing: The slides are washed under stringent conditions to remove any unbound or non-specifically bound probe.

-

Detection: The hybridized probe is detected using an antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase). A colorimetric substrate is then added, which produces a colored precipitate at the site of mRNA localization.

-

Imaging: The sections are coverslipped and imaged using a microscope.

Immunohistochemistry

This method is employed to detect the presence and distribution of the CCK-B receptor protein in brain tissue.

Methodology:

-

Tissue Preparation: Similar to in situ hybridization, animals are perfused, and brain tissue is fixed, cryoprotected, and sectioned. For paraffin-embedded sections, tissues are dehydrated and embedded in paraffin wax.[18]

-

Antigen Retrieval: For formalin-fixed paraffin-embedded tissues, an antigen retrieval step (e.g., heat-induced epitope retrieval) is often necessary to unmask the antigenic sites.[19]

-

Blocking: The sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically recognizes the CCK-B receptor. This is typically done overnight at 4°C.[19]

-

Secondary Antibody Incubation: After washing, the sections are incubated with a secondary antibody that is conjugated to a reporter molecule (e.g., a fluorophore or an enzyme like horseradish peroxidase).

-

Detection and Imaging: For fluorescently labeled secondary antibodies, the sections are imaged using a fluorescence microscope. For enzyme-linked secondary antibodies, a chromogenic substrate is added to produce a colored product, which is then visualized with a bright-field microscope.[18]

Behavioral Assays

This is a widely used model to assess anxiety-like behavior in rodents.

Methodology:

-

Apparatus: The maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.

-

Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[20][21]

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

-

Interpretation: Anxiolytic compounds, such as CCK-B antagonists, are expected to increase the time spent in and the number of entries into the open arms, reflecting a decrease in anxiety.[7]

This paradigm measures conditioned fear by assessing the enhancement of the acoustic startle reflex.

Methodology:

-

Training: An animal is placed in a chamber where a neutral conditioned stimulus (CS), such as a light, is paired with an aversive unconditioned stimulus (US), typically a mild footshock.[2][9]

-

Testing: On a subsequent day, the animal is placed in the same or a different context, and the acoustic startle response is measured in the presence and absence of the CS.[9]

-

Data Analysis: The magnitude of the startle response is recorded. Fear-potentiated startle is quantified as the increase in the startle response in the presence of the CS compared to its absence.

-

Interpretation: Anxiogenic compounds can enhance the fear-potentiated startle response, while anxiolytics may reduce it.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the nucleus accumbens).[22]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).[23]

-

Sample Collection: Neurotransmitters and other molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF, which is then collected in small fractions.[23]

-

Analysis: The collected dialysate samples are analyzed using highly sensitive techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of neurotransmitters like dopamine.[24][25]

-

Application: This method can be used to assess how CCK-B receptor agonists or antagonists alter the release of dopamine in real-time.[8]

Conclusion

The CCK-B receptor is a pivotal modulator of neuronal function in the central nervous system, with significant implications for both normal physiology and a range of neuropsychiatric disorders. Its roles in anxiety, dopamine signaling, and other cognitive processes make it a compelling target for drug development. The experimental protocols detailed in this guide provide a robust framework for further elucidating the complex functions of the CCK-B receptor and for the discovery of novel therapeutic agents that target this important system.

References

- 1. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fear-conditioning to unpredictable threats reveals sex differences in rat fear-potentiated startle (FPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 6. med-associates.com [med-associates.com]

- 7. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats | Journal of Neuroscience [jneurosci.org]

- 9. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Investigation of behavioral and electrophysiological responses induced by selective stimulation of CCKB receptors by using a new highly potent CCK analog, BC 264 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological characterization of CCKB receptors in human brain: no evidence for receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo binding affinities of cholecystokinin agonists and antagonists determined using the selective CCKB agonist [3H]pBC 264 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. bosterbio.com [bosterbio.com]

- 19. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 20. Elevated plus maze protocol [protocols.io]

- 21. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 22. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]

The Role of the Cholecystokinin-B Receptor in Gastrointestinal Motility: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal (GI) system, regulating various functions including secretion, satiety, and motility.[1][2] Its actions are mediated through two G protein-coupled receptors: the CCK-A (CCK1) receptor and the CCK-B (CCK2) receptor.[3] While the CCK-A receptor is well-established as the primary mediator of many of CCK's effects on GI motility, the role of the CCK-B receptor is more nuanced and an area of ongoing investigation. This technical guide provides an in-depth overview of the current understanding of the CCK-B receptor's function in gastrointestinal motility, with a focus on quantitative data, experimental methodologies, and cellular signaling pathways.

The CCK-B receptor, which also functions as the receptor for the hormone gastrin, is predominantly found in the central nervous system and the stomach.[4][5] In the GI tract, its primary recognized role is in the regulation of gastric acid secretion.[6] However, evidence suggests its involvement, both direct and indirect, in modulating the motor functions of the esophagus, stomach, and intestines.

Data Presentation: Quantitative Effects of CCK-B Receptor Modulation

The following tables summarize the available quantitative data on the effects of CCK-B receptor agonists and antagonists on various parameters of gastrointestinal motility.

| Region | Compound | Model | Parameter Measured | Effect | Potency/Concentration | Citation |

| Lower Esophageal Sphincter (LES) | Gastrin-17 (agonist) | Human | LES Pressure (LESP) | Decrease | 15 pmol/kg/hr (infusion) | [7] |

| Gastrin-17 (agonist) | Human | Transient LES Relaxations (TLESRs) | No significant change in rate or duration | 15 pmol/kg/hr (infusion) | [7] | |

| Gastrin-17 (agonist) | Human | Reflux-associated TLESRs | Significant increase | 15 pmol/kg/hr (infusion) | [7] | |

| Stomach | L-365,260 (antagonist) | Rat | Inhibition of CCK-8-induced delay in gastric emptying | Inhibition | IC50: 0.66 mg/kg | [8] |

| CCK-B Receptor Knockout | Mouse | Basal Gastric pH | Marked increase (from 3.2 to 5.2) | N/A | [9] | |

| Ileum | L-365,260 (antagonist) | Guinea Pig | Antagonism of CCK-8-induced ileal smooth muscle contraction | Competitive antagonism | pA2: 7.77 | [8] |

| Colon | L-365,260 (antagonist) | Fish (Ballan Wrasse) | Frequency of standing contractions (Segment 4) | Increase | 1 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are descriptions of key experimental protocols used to investigate the role of the CCK-B receptor in gastrointestinal motility.

In Vitro Isolated Tissue Bath for Intestinal Smooth Muscle Contractility

This protocol is designed to assess the direct effects of compounds on the contractility of intestinal smooth muscle strips.

Objective: To determine the potency of a CCK-B receptor antagonist in inhibiting agonist-induced contractions of the ileum.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is excised from a guinea pig and placed in oxygenated Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.

-

Mounting: The muscle strip is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O2/5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of 1g for at least 60 minutes, with the Krebs solution being changed every 15-20 minutes.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a CCK receptor agonist (e.g., CCK-8) by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Antagonist Incubation: The tissue is washed, and after returning to baseline, a specific CCK-B receptor antagonist (e.g., L-365,260) is added to the bath at a fixed concentration and incubated for a predetermined period (e.g., 20-30 minutes).

-

Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

-

Data Analysis: The contractile responses are measured as the change in tension from baseline. The pA2 value for the antagonist is calculated using a Schild plot, which provides a measure of the antagonist's potency.[8]

In Vivo Gastric Emptying Assay

This protocol measures the rate at which a test meal empties from the stomach, providing an in vivo assessment of gastric motility.

Objective: To determine the effect of a CCK-B receptor antagonist on gastric emptying.

Methodology:

-

Animal Model: Rats are fasted overnight with free access to water.

-

Drug Administration: The CCK-B receptor antagonist (e.g., L-365,260) or vehicle is administered intraperitoneally at a specific time before the test meal.

-

Test Meal Administration: A non-nutrient test meal containing a non-absorbable marker (e.g., phenol red) is administered by oral gavage.

-

Gastric Emptying Period: The animals are left for a defined period (e.g., 30 minutes) to allow for gastric emptying to occur.

-

Stomach Harvesting: At the end of the period, the animals are euthanized, and the stomach is clamped at the pylorus and cardia and removed.

-

Quantification of Gastric Contents: The amount of the marker remaining in the stomach is quantified spectrophotometrically.

-

Data Analysis: Gastric emptying is expressed as the percentage of the test meal that has emptied from the stomach. The IC50 for the antagonist's effect on agonist-induced delay in gastric emptying can be calculated.[8]

Intracellular Electrophysiological Recordings from Myenteric Neurons

This protocol allows for the direct measurement of the effects of CCK-B receptor modulation on the electrical activity of enteric neurons.

Objective: To characterize the effects of CCK-B receptor activation on the membrane potential and firing of myenteric neurons.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is dissected, and the longitudinal muscle with the myenteric plexus is pinned flat in a recording chamber.

-

Superfusion: The preparation is continuously superfused with oxygenated Krebs solution at 37°C.

-

Intracellular Recording: A sharp glass microelectrode filled with KCl is used to impale individual myenteric neurons. The membrane potential is recorded using a high-impedance amplifier.

-

Drug Application: CCK receptor agonists and antagonists are applied to the bath via the superfusion solution.

-

Data Acquisition and Analysis: Changes in membrane potential, input resistance, and action potential firing are recorded and analyzed. This allows for the characterization of excitatory or inhibitory responses and the identification of the receptor subtypes involved by using selective antagonists.[3][11]

Signaling Pathways

The CCK-B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[12] Activation of the receptor by its ligands, CCK or gastrin, initiates a cascade of intracellular events that ultimately lead to a physiological response, such as smooth muscle contraction or changes in neuronal excitability.

CCK-B Receptor Signaling Cascade

Caption: CCK-B Receptor Signaling Pathway.

Upon ligand binding, the CCK-B receptor activates the Gαq subunit of its associated G protein.[12] This, in turn, stimulates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 diffuses to the endoplasmic reticulum, where it binds to its receptor, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[13] The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[12] This cascade can lead to downstream effects such as the activation of the mitogen-activated protein kinase (MAPK) pathway and, in the context of motility, contraction of smooth muscle cells and modulation of enteric neuron excitability.[12][14]

Experimental Workflow: In Vitro Muscle Strip Assay

References

- 1. Investigation of cholecystokinin receptors in the human lower esophageal sphincter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An electrophysiological investigation of the effects of cholecystokinin on enteric neurons [agris.fao.org]

- 3. CCKA and CCKB receptor subtypes both mediate the effects of CCK-8 on myenteric neurons in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 5. Cellular expression of CCK-A and CCK-B/gastrin receptors in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCK-B (gastrin) receptor regulates gastric histamine release and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of gastrin-17 on lower esophageal sphincter characteristics in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abnormal gastric morphology and function in CCK-B/gastrin receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Cholecystokinin (CCK) on Gut Motility in the Stomachless Fish Ballan Wrasse (Labrus bergylta) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.wur.nl [research.wur.nl]

- 12. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Reactome | Gastrin binds to CCK-B receptor [reactome.org]

An In-depth Technical Guide to CCK-B Receptor Signaling Pathways In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro signaling pathways of the Cholecystokinin-B (CCK-B) receptor, a key G-protein coupled receptor (GPCR) involved in various physiological processes in the gastrointestinal and central nervous systems. This document details the primary signaling cascades, offers a compilation of quantitative data for key ligands, and provides detailed experimental protocols for studying these pathways.

Core Signaling Pathways of the CCK-B Receptor

The CCK-B receptor, also known as the gastrin receptor (GR), is a member of the rhodopsin-like GPCR family. Upon binding its endogenous ligands, cholecystokinin (CCK) and gastrin, the receptor undergoes a conformational change, initiating intracellular signaling cascades primarily through the Gq/11 and G12/13 families of G-proteins. These pathways ultimately lead to diverse cellular responses, including gastric acid secretion, cell proliferation, and neurotransmission.[1][2][3][4][5]

Gq/11 Signaling Pathway

The canonical signaling pathway for the CCK-B receptor involves its coupling to Gq/11 proteins. This interaction activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including those involved in the mitogen-activated protein kinase (MAPK) cascade.[1][2][3]

G12/13 Signaling Pathway

In addition to Gq/11, the CCK-B receptor can also couple to G12/13 proteins. Activation of this pathway leads to the stimulation of the small GTPase RhoA. RhoA and its downstream effector, Rho-associated kinase (ROCK), are key regulators of the actin cytoskeleton, influencing cell shape, motility, and adhesion. This pathway is often associated with cellular processes such as stress fiber formation and focal adhesion assembly.[1][3]

MAPK/ERK Cascade Activation

A significant downstream consequence of CCK-B receptor activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This activation can occur through both Gq/11-PKC dependent and independent mechanisms. The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. The activation of this pathway involves a series of sequential phosphorylations, culminating in the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression.[2][6]

β-Arrestin Recruitment and Receptor Desensitization

Like many GPCRs, the CCK-B receptor is subject to desensitization, a process that terminates or attenuates signaling in the continued presence of an agonist. This process is primarily mediated by β-arrestins. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This binding sterically hinders further G-protein coupling, effectively desensitizing the receptor. Furthermore, β-arrestin recruitment can initiate receptor internalization and also trigger G-protein-independent signaling cascades.[7][8]

Quantitative Data on Ligand-Receptor Interactions

The following tables summarize in vitro quantitative data for various CCK-B receptor agonists and antagonists. This data is crucial for understanding the potency and efficacy of different compounds and for the development of novel therapeutics.

Table 1: In Vitro Potency (EC50) of CCK-B Receptor Agonists

| Agonist | Cell Line/Tissue | Assay | EC50 (nM) | Reference(s) |

| Gastrin-17 | Purified human islets | Glucagon secretion | 0.008 ± 0.005 | [9] |

| CCK-8 | Purified human islets | Glucagon secretion | 0.013 ± 0.006 | [9] |

| CCK-8 | CHO cells (rat CCK-B) | Inositol phosphate accumulation | 7 | [10] |

Table 2: In Vitro Affinity (IC50/Ki) of CCK-B Receptor Antagonists

| Antagonist | Cell Line/Tissue | Assay | IC50/Ki (nM) | Reference(s) |

| YM022 | Isolated rat stomach ECL cells | Pancreastatin secretion | 0.5 | [11] |

| AG041R | Isolated rat stomach ECL cells | Pancreastatin secretion | 2.2 | [11] |

| YF476 | Isolated rat stomach ECL cells | Pancreastatin secretion | 2.7 | [11] |

| L-740,093 | Isolated rat stomach ECL cells | Pancreastatin secretion | 7.8 | [11] |

| JB93182 | Isolated rat stomach ECL cells | Pancreastatin secretion | 9.3 | [11] |

| RP73870 | Isolated rat stomach ECL cells | Pancreastatin secretion | 9.8 | [11] |

| L-365,260 | Guinea pig pancreatic acini | Radioligand binding | ~10 | [12] |

| Compound 26A | Guinea pig cortex membranes | Radioligand binding | 6.1 | [13] |

| Unnamed Quinazolinone Derivatives | CCK-BR expressing cells | Radioligand binding | 0.2 - 975 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize CCK-B receptor signaling.

Experimental Workflow Overview

A typical workflow for investigating CCK-B receptor signaling in vitro involves several key stages, from cell culture and treatment to data acquisition and analysis.

Protocol 1: Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to CCK-B receptor activation using the ratiometric fluorescent indicator Fura-2 AM.[12][14][15][16]

Materials:

-

Cells stably or transiently expressing the CCK-B receptor (e.g., HEK293, CHO).

-

Glass coverslips or 96-well black-walled, clear-bottom plates.

-

Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).

-

Pluronic F-127 (20% solution in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without calcium.

-

CCK-B receptor agonist (e.g., Gastrin-17, CCK-8).

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

-

Cell Plating: Seed cells onto glass coverslips or into 96-well plates and allow them to adhere and grow to 70-90% confluency.

-

Dye Loading Solution Preparation: For each ml of HBSS, add 1-5 µL of Fura-2 AM stock solution and an equal volume of 20% Pluronic F-127. Vortex thoroughly to disperse the dye. The final Fura-2 AM concentration is typically 1-5 µM.

-

Cell Loading:

-

Wash the cells once with HBSS.

-

Aspirate the buffer and add the Fura-2 AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Gently wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM within the cells.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply the CCK-B receptor agonist at the desired concentration.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in [Ca²⁺]i.

-

Plot the F340/F380 ratio over time to visualize the calcium transient.

-

For dose-response curves, determine the peak response at various agonist concentrations and fit the data to a sigmoidal curve to calculate the EC50.

-

Protocol 2: MAPK/ERK Activation Assay (Western Blotting)

This protocol details the detection of ERK1/2 phosphorylation as a measure of MAPK cascade activation following CCK-B receptor stimulation, using Western blotting.[9][17][18][19]

Materials:

-

Cells expressing the CCK-B receptor.

-

6-well or 12-well tissue culture plates.

-

Serum-free culture medium.

-

CCK-B receptor agonist.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Serum Starvation:

-

Seed cells in multi-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours in serum-free medium to reduce basal ERK phosphorylation.

-

-

Cell Stimulation:

-

Treat the cells with the CCK-B receptor agonist at various concentrations and for different time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Include an untreated control.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the t-ERK signal for each sample.

-

Plot the fold change in p-ERK/t-ERK ratio relative to the untreated control.

-

Protocol 3: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This protocol provides a general outline for measuring β-arrestin recruitment to the CCK-B receptor using a commercially available enzyme fragment complementation (EFC) assay, such as the PathHunter® assay from DiscoverX.[11][13][20][21][22]

Materials:

-

PathHunter® cell line co-expressing a ProLink™ (PK)-tagged CCK-B receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.

-

Assay-specific cell plating reagent.

-

CCK-B receptor agonist and/or antagonist.

-

PathHunter® detection reagents (Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer).

-

White, solid-bottom 96-well or 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Thaw and culture the PathHunter® cells according to the manufacturer's instructions.

-

Harvest the cells and resuspend them in the provided cell plating reagent at the recommended density.

-

Dispense the cell suspension into the wells of the assay plate.

-

Incubate the plate overnight at 37°C, 5% CO₂.

-

-

Compound Addition:

-

Prepare serial dilutions of the agonist or antagonist in the appropriate assay buffer.

-

Add the diluted compounds to the wells containing the cells. For antagonist testing, pre-incubate with the antagonist before adding an EC80 concentration of the agonist.

-

-

Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, as recommended for the specific cell line.

-

Detection:

-

Prepare the detection reagent mixture according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis:

-

The luminescence signal is directly proportional to the extent of β-arrestin recruitment.

-

For agonist dose-response curves, plot the signal against the log of the agonist concentration and fit to a sigmoidal curve to determine the EC50.

-

For antagonist dose-response curves, plot the inhibition of the agonist-induced signal against the log of the antagonist concentration to determine the IC50.

-

This guide provides a foundational understanding of the in vitro signaling of the CCK-B receptor, supported by quantitative data and detailed experimental protocols. It is intended to be a valuable resource for researchers and professionals in the field of pharmacology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 5. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 6. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor desensitization as a measure of signaling: modeling of arrestin recruitment to activated CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct CCK-2 receptor conformations associated with β-arrestin-2 recruitment or phospholipase-C activation revealed by a biased antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cosmobio.co.jp [cosmobio.co.jp]

- 12. brainvta.tech [brainvta.tech]

- 13. cosmobio.co.jp [cosmobio.co.jp]

- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moodle2.units.it [moodle2.units.it]

- 16. ionbiosciences.com [ionbiosciences.com]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PathHunter® eXpress CCKAR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

In-Depth Technical Guide to the Discovery and Synthesis of CCK-B Receptor Antagonist YF476

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of the potent and selective Cholecystokinin-B (CCK-B) receptor antagonist, YF476, also known as Netazepide. This document, intended for researchers, scientists, and drug development professionals, details the underlying signaling pathways, experimental methodologies, and quantitative data associated with this compound. For the purposes of this guide, YF476 will be referred to as CCK-B Receptor Antagonist 2.

Introduction to CCK-B Receptors and Antagonism

The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor or CCK2R, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[1][2] In the brain, it is implicated in modulating anxiety, pain perception, and dopamine activity.[1] In the stomach, it plays a crucial role in regulating gastric acid secretion by responding to the hormone gastrin.[2] Given these physiological roles, the development of potent and selective CCK-B receptor antagonists has been a significant area of research for therapeutic applications, including anxiety disorders and conditions related to excessive gastric acid.[3]

This compound (YF476) is a potent, selective, and orally active non-peptide antagonist belonging to the 1,4-benzodiazepine class.[3][4] It has been extensively studied for its ability to inhibit gastric acid secretion and has shown potential in treating gastro-oesophageal reflux disease (GORD) and certain neuroendocrine tumors.[4][5]

Synthesis of this compound (YF476)

The synthesis of YF476, or (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea, is a multi-step process involving the construction of the core benzodiazepine scaffold followed by functionalization. While the primary literature focuses on the pharmacological activity, a representative synthesis can be constructed based on established methods for similar 1,4-benzodiazepine derivatives.

Proposed Synthetic Pathway:

The synthesis begins with the preparation of the key 1,4-benzodiazepine intermediate. This typically involves the condensation of a 2-aminobenzophenone derivative with an amino acid, followed by cyclization. The pyridyl group at the 5-position is introduced early in the synthesis. Subsequent steps involve alkylation at the N-1 position and the introduction of the urea moiety at the 3-position. The stereochemistry at the 3-position is crucial for activity and is established using a chiral starting material or through chiral resolution.

Disclaimer: The following is a proposed, high-level synthetic workflow. For detailed experimental procedures, consultation of specialized synthetic chemistry literature and patents is recommended.

Caption: Proposed high-level synthetic workflow for YF476.

Quantitative Pharmacological Data

The potency and selectivity of this compound (YF476) have been determined through various in vitro and in vivo studies. The tables below summarize key quantitative data for YF476 and other notable CCK-B antagonists for comparison.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

| Compound | CCK-B Receptor (Rat Brain) | CCK-B Receptor (Human, cloned) | CCK-A Receptor (Rat Pancreas) | Selectivity Ratio (CCK-A/CCK-B) |

| YF476 | 0.068[2] | 0.19[2] | 279 | >4100[2] |

| L-365,260 | 1.9 | ~2.0 | 280 | ~147 |

| PD-134,308 | 1.7 | - | 4250 | ~2500 |

Table 2: In Vivo Efficacy - Inhibition of Pentagastrin-Induced Gastric Acid Secretion

| Compound | Species | Route of Administration | ED50 |

| YF476 | Rat | Intravenous (i.v.) | 0.0086 µmol/kg[2] |

| YF476 | Dog | Intravenous (i.v.) | 0.018 µmol/kg[2] |

| YF476 | Dog | Oral (p.o.) | 0.020 µmol/kg[2] |

| PD-136,450 | Rat | Subcutaneous (s.c.) | 0.05 µmol/kg |

CCK-B Receptor Signaling Pathway

The CCK-B receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. Ligand binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, including those in the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to cellular responses such as gastric acid secretion or modulation of neuronal activity.[6][7]

Caption: CCK-B Receptor Gq-mediated signaling cascade.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of CCK-B receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CCK-B receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Receptor Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in assay buffer.

-

Assay Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [¹²⁵I]CCK-8 (a radiolabeled CCK-B agonist), and varying concentrations of the unlabeled test compound (e.g., YF476).

-

Incubation Conditions: Incubate the mixture for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the receptor-bound radioligand. Immediately wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Pentagastrin-Induced Gastric Acid Secretion in Anesthetized Rats

This in vivo assay measures the functional antagonism of the CCK-B receptor by assessing the inhibition of gastric acid secretion stimulated by pentagastrin, a synthetic analog of gastrin.

Detailed Protocol:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (e.g., with urethane). Perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the pylorus to isolate the stomach.

-

Stomach Perfusion: Perfuse the stomach lumen with a continuous flow of saline or distilled water at a constant rate.[8][9] Collect the perfusate at regular intervals (e.g., every 15 minutes).[8]

-

Stimulation of Acid Secretion: After a basal collection period, infuse pentagastrin intravenously at a dose known to produce a submaximal stimulation of acid secretion (e.g., 0.6 µg/kg/h).[8]

-

Antagonist Administration: Administer the test compound (YF476) either intravenously or orally at various doses prior to or during the pentagastrin infusion.

-

Sample Analysis: Determine the acid concentration in the collected perfusate by titration with a standardized NaOH solution to a pH of 7.0.[8]

-

Data Analysis: Calculate the total acid output for each collection period. The inhibitory effect of the antagonist is expressed as the percentage reduction in acid secretion compared to the control (pentagastrin alone). The ED50 (the dose that causes 50% of the maximal inhibition) is then calculated.

In Vitro Functional Assay: Inositol Phosphate (IP) Accumulation

This assay provides a direct measure of the functional consequence of Gq-coupled receptor activation by quantifying the production of the second messenger, inositol phosphate.

Detailed Protocol:

-

Cell Culture and Labeling: Culture cells stably expressing the human CCK-B receptor (e.g., CHO or HEK293 cells). Label the cells by incubating them overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

Assay Incubation: Wash the cells to remove excess radiolabel. Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, allowing the accumulation of radiolabeled inositol phosphates.

-

Stimulation and Antagonism: Add the CCK-B receptor agonist (e.g., gastrin or CCK-8) in the presence and absence of varying concentrations of the antagonist (YF476).

-

Incubation: Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Extraction and Separation: Stop the reaction by adding a cold acid solution (e.g., perchloric acid). Separate the accumulated [³H]inositol phosphates from the free [³H]inositol and other cellular components using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

-

Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-stimulated accumulation of inositol phosphates, and an IC50 value is calculated.

Conclusion

This compound (YF476/Netazepide) is a highly potent and selective antagonist of the CCK-B receptor with demonstrated oral activity. Its discovery and characterization have been facilitated by a range of specific in vitro and in vivo assays that have elucidated its pharmacological profile. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of gastroenterology, neuroscience, and drug development, aiding in the further investigation of the therapeutic potential of CCK-B receptor antagonism.

References

- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 2. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476): a potent and orally active gastrin/CCK-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 8. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of pentagastrin on the gastric secretion by the totally isolated vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CCK-B Receptor Antagonists in Anxiety Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cholecystokinin-B (CCK-B) receptor has emerged as a significant target in the neurobiology of anxiety and panic disorders. Its antagonists are a class of compounds that have been extensively investigated for their potential as anxiolytics. This technical guide provides an in-depth overview of the core aspects of CCK-B receptor antagonist research for anxiety, including quantitative data on key compounds, detailed experimental protocols, and visualizations of critical pathways and workflows.

Introduction: The CCK-B Receptor and Anxiety

The neuropeptide cholecystokinin (CCK) acts as a neurotransmitter in the central nervous system and is implicated in a range of physiological processes, including anxiety.[1] There are two main subtypes of CCK receptors, CCK-A and CCK-B. The CCK-B receptor is predominantly found in the brain, with high concentrations in limbic areas such as the amygdala, hippocampus, and cerebral cortex, regions critically involved in the regulation of fear and anxiety.[1][2]

Activation of CCK-B receptors by agonists like pentagastrin and CCK-4 has been shown to induce anxiety and panic attacks in both preclinical animal models and humans.[2][3] This has led to the hypothesis that blocking these receptors with selective antagonists could produce anxiolytic effects.[3] Consequently, a number of selective CCK-B receptor antagonists have been developed and evaluated for their therapeutic potential. While preclinical studies have shown promising results, clinical trials in humans have yielded mixed outcomes, highlighting the complexity of translating these findings to therapeutic applications.[4]

Quantitative Data on Key CCK-B Receptor Antagonists

The following table summarizes the binding affinities and effective doses of several well-characterized CCK-B receptor antagonists that have been pivotal in anxiety research. This data allows for a direct comparison of their potency and selectivity.

| Compound | Alternative Name | Receptor Binding Affinity (IC50/Ki) | In Vivo Anxiolytic Activity (Animal Model) | Selectivity | Reference(s) |

| CI-988 | PD 134308 | IC50: 1.7 nM (mouse cortex CCK-B) Ki: 4.5 nM (NCI-H727 cells) | Anxiolytic-like effects in various models | >1600-fold for CCK-B over CCK-A | [5] |

| PD 135158 | IC50: 3.5 nM (radioligand binding assay) | Blocks potentiation of startle; reduces conditioned fear | Selective for CCK-B | [2] | |

| L-365,260 | Ki: ~1-2 nM (high affinity site in guinea pig and rat cortex) | Blocks CCK-4 induced panic attacks | High selectivity for CCK-B over CCK-A | [6] | |

| LY288513 | Data not readily available | Reduces conditioned freezing at 0.03 mg/kg (s.c.) | Selective for CCK-B | [7] |

Signaling Pathway of the CCK-B Receptor

The CCK-B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist like CCK, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various downstream cellular responses that contribute to neuronal excitability and anxiety-related behaviors. CCK-B receptor antagonists competitively bind to the receptor, preventing this signaling cascade from being initiated.

Caption: CCK-B Receptor Signaling Cascade.

Experimental Protocols for Assessing Anxiolytic Effects

The anxiolytic potential of CCK-B receptor antagonists is primarily evaluated using behavioral models in rodents that assess anxiety-like states. The two most common and well-validated paradigms are the Elevated Plus Maze (EPM) and the Mouse Defense Test Battery (MDTB).

Elevated Plus Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms of the maze.

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two open arms and two closed arms of equal dimensions.

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

-

Drug Administration: The CCK-B receptor antagonist or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Test Initiation: Each animal is placed in the center of the maze, facing an open arm.

-

Observation Period: The animal is allowed to freely explore the maze for a 5-minute period.

-

Data Collection: A video tracking system records the animal's movement. Key parameters measured include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Data Analysis: An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Mouse Defense Test Battery (MDTB)

The MDTB is a more ethological model that assesses a range of defensive behaviors in mice in response to a predator threat (a rat). Anxiolytics are expected to reduce these defensive responses.

Apparatus:

-

A test arena with a runway and a concealed nest area.

-

A predator (a rat) is introduced in a controlled manner.

Procedure:

-

Habituation: Mice are habituated to the test arena.

-

Drug Administration: The CCK-B receptor antagonist or vehicle is administered prior to the test.

-

Predator Exposure: The mouse is exposed to the rat in a series of controlled approaches.

-

Behavioral Scoring: A trained observer scores a variety of defensive behaviors, including:

-

Flight: Running away from the predator.

-

Freezing: Immobility in response to the threat.

-

Risk Assessment: Behaviors such as stretched attend postures.

-

Defensive Upright/Attack: Rearing up and potentially attacking the predator.

-

-

Data Analysis: A reduction in flight, freezing, and defensive attack behaviors, and an increase in risk assessment, can indicate an anxiolytic effect.

Mandatory Visualizations

Experimental Workflow for Screening CCK-B Receptor Antagonists

This diagram illustrates a typical workflow for the preclinical screening of novel CCK-B receptor antagonists for anxiolytic properties.

References

- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 2. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. CI-988 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Analysis of variation in L-365,260 competition curves in radioligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the selective CCKB receptor antagonist LY288513 on conditioned fear stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CCK-B Receptor Antagonists in Pain Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals